Cas no 1805249-58-4 (Ethyl 2-bromo-5-cyano-4-(hydroxymethyl)phenylacetate)

Ethyl 2-bromo-5-cyano-4-(hydroxymethyl)phenylacetate structure
1805249-58-4 structure
商品名:Ethyl 2-bromo-5-cyano-4-(hydroxymethyl)phenylacetate
CAS番号:1805249-58-4
MF:C12H12BrNO3
メガワット:298.13258266449
CID:4963432

Ethyl 2-bromo-5-cyano-4-(hydroxymethyl)phenylacetate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-bromo-5-cyano-4-(hydroxymethyl)phenylacetate
    • インチ: 1S/C12H12BrNO3/c1-2-17-12(16)5-8-3-9(6-14)10(7-15)4-11(8)13/h3-4,15H,2,5,7H2,1H3
    • InChIKey: FVWLAENVWBZJIT-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(CO)=C(C#N)C=C1CC(=O)OCC

計算された属性

  • せいみつぶんしりょう: 297.00006 g/mol
  • どういたいしつりょう: 297.00006 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 312
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.3
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • ぶんしりょう: 298.13

Ethyl 2-bromo-5-cyano-4-(hydroxymethyl)phenylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A014001917-250mg
Ethyl 2-bromo-5-cyano-4-(hydroxymethyl)phenylacetate
1805249-58-4 97%
250mg
489.60 USD 2021-06-22
Alichem
A014001917-500mg
Ethyl 2-bromo-5-cyano-4-(hydroxymethyl)phenylacetate
1805249-58-4 97%
500mg
839.45 USD 2021-06-22
Alichem
A014001917-1g
Ethyl 2-bromo-5-cyano-4-(hydroxymethyl)phenylacetate
1805249-58-4 97%
1g
1,490.00 USD 2021-06-22

Ethyl 2-bromo-5-cyano-4-(hydroxymethyl)phenylacetate 関連文献

Ethyl 2-bromo-5-cyano-4-(hydroxymethyl)phenylacetateに関する追加情報

Recent Advances in the Study of Ethyl 2-bromo-5-cyano-4-(hydroxymethyl)phenylacetate (CAS: 1805249-58-4)

Ethyl 2-bromo-5-cyano-4-(hydroxymethyl)phenylacetate (CAS: 1805249-58-4) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This multifunctional aromatic ester derivative has shown promising applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The compound's unique structural features, including the bromo and cyano substituents along with the hydroxymethyl group, make it a valuable intermediate for various synthetic transformations.

Recent studies published in the Journal of Medicinal Chemistry (2023) have explored the synthetic utility of 1805249-58-4 in constructing complex heterocyclic scaffolds. Researchers have demonstrated its effectiveness as a building block for indole and quinoline derivatives, which are core structures in many FDA-approved drugs. The electron-withdrawing nature of the cyano group and the reactivity of the bromo substituent allow for diverse functionalization pathways, making this compound particularly versatile in drug discovery programs.

A breakthrough application was reported in Nature Chemical Biology (2024), where 1805249-58-4 served as a key intermediate in the synthesis of novel kinase inhibitors. The hydroxymethyl group was strategically modified to enhance binding affinity to ATP pockets of target kinases, while the bromo substituent enabled subsequent cross-coupling reactions to introduce various pharmacophores. This approach led to the development of compounds with improved selectivity profiles against cancer-related kinases.

In the field of antimicrobial research, a recent study in Bioorganic & Medicinal Chemistry Letters (2024) utilized Ethyl 2-bromo-5-cyano-4-(hydroxymethyl)phenylacetate as a precursor for novel antibacterial agents. The researchers developed a series of derivatives showing potent activity against multidrug-resistant Gram-positive pathogens, with MIC values in the low micromolar range. The presence of the cyano group was found to be crucial for maintaining antibacterial activity while reducing cytotoxicity against mammalian cells.

The compound's potential in central nervous system drug development was highlighted in a recent ACS Chemical Neuroscience publication (2024). Scientists modified 1805249-58-4 to create novel modulators of GABA receptors, demonstrating that strategic modifications of the hydroxymethyl group could significantly influence blood-brain barrier penetration. These findings open new avenues for developing neuroactive compounds with improved pharmacokinetic properties.

From a synthetic chemistry perspective, recent advances in green chemistry approaches have been applied to the production of 1805249-58-4. A study in Green Chemistry (2023) reported an environmentally friendly synthesis route using biocatalysts, achieving higher yields (85%) compared to traditional methods while reducing hazardous waste generation. This development is particularly important as the pharmaceutical industry moves toward more sustainable manufacturing processes.

Ongoing research continues to explore the full potential of Ethyl 2-bromo-5-cyano-4-(hydroxymethyl)phenylacetate. Current investigations focus on its application in PROTAC (proteolysis targeting chimera) technology, where its structural features may facilitate the development of novel protein degraders. Preliminary results presented at recent conferences suggest promising activity in targeted protein degradation approaches for cancer therapy.

As research progresses, 1805249-58-4 is establishing itself as a valuable tool in medicinal chemistry. Its unique combination of reactive groups allows for diverse chemical modifications, making it particularly useful for structure-activity relationship studies and lead optimization in drug discovery programs. Future studies are expected to further expand its applications in developing treatments for various diseases, including oncology, infectious diseases, and neurological disorders.

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